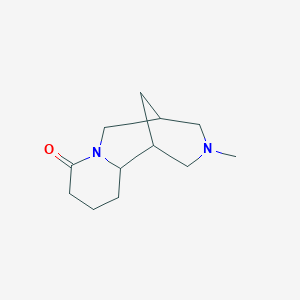

Cytisine, tetrahydro-12-methyl-

Description

Structural Classification of Quinolizidine (B1214090) Alkaloids

The structural diversity of quinolizidine alkaloids is vast, with over 200 distinct compounds identified. wikipedia.org They can be classified based on the number and arrangement of their cyclic structures, which are built from one or more quinolizidine units. acs.org The major structural types include bicyclic, tricyclic, and tetracyclic systems. mdpi.comcabidigitallibrary.org

Bicyclic Alkaloids (Lupinine Type): These are the simplest QAs, containing a single quinolizidine moiety. Lupinine is a representative compound of this class. biocyclopedia.comcabidigitallibrary.org

Tricyclic Alkaloids (Cytisine Type): Cytisine (B100878) and its relatives feature a bridged tricyclic structure. acs.orgcabidigitallibrary.org This framework is a modification of the tetracyclic systems. biocyclopedia.com

Tetracyclic Alkaloids: This is the largest group, further divided into several subtypes based on their bridged or fused ring systems: acs.orgscielo.br

Sparteine Type: Characterized by a bridged tetracyclic system formed by two quinolizidine units. nih.govacs.org Sparteine and lupanine (B156748) are well-known examples. nih.govbiocyclopedia.com

Matrine Type: These possess a fused, non-linear tetracyclic structure also composed of two quinolizidine moieties. acs.orgnih.gov Matrine is the parent compound of this group. nih.govacs.org

α-Pyridone Type (Anagyrine Type): Structurally similar to the lupanine type, these alkaloids are distinguished by the presence of a 2-pyridone ring. nih.govwikipedia.org Anagyrine is a key example. wikipedia.org

| Structural Type | Number of Rings | Core Structure | Example Compound(s) |

|---|---|---|---|

| Lupinine | Bicyclic | Substituted, fused bicycle quinolizidine | Lupinine |

| Cytisine | Tricyclic | Bridged tricycle | Cytisine |

| Sparteine | Tetracyclic | Bridged bisquinolizidine | Sparteine, Lupanine |

| Matrine | Tetracyclic | Fused, non-linear bisquinolizidine | Matrine |

| Anagyrine (α-Pyridone) | Tetracyclic | Bridged bisquinolizidine with a 2-pyridone moiety | Anagyrine |

The Cytisine Molecular Framework: A Foundation for Chemical Research

The cytisine molecule, with the IUPAC name (1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one, is a rigid, tricyclic alkaloid. nih.govresearchgate.net This unique and constrained conformation makes it an attractive scaffold for chemical synthesis and drug design. researchgate.netmdpi.com The structure contains a pyridone ring fused to a quinolizidine system, creating a distinctive molecular architecture. biocyclopedia.comresearchgate.net

The cytisine framework has served as a foundational model for extensive research, particularly in the development of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netdatapdf.comacs.org Its structural similarity to nicotine (B1678760) has made it a lead compound in medicinal chemistry. nih.govnih.gov The rigidity of the scaffold allows for the precise positioning of functional groups, which is crucial for studying molecular interactions at receptor binding sites. researchgate.netacs.org Researchers have systematically modified the cytisine structure, particularly at the N-12 position, to explore how these changes affect binding affinity and selectivity for different nAChR subtypes. datapdf.comacs.org

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| Cytisine | (1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | C11H14N2O | 190.24 |

| Lupinine | (1R,9aR)-Octahydro-1-(hydroxymethyl)-2H-quinolizine | C10H19NO | 169.26 |

| Sparteine | (6R,7S,9S,11S)-7,14-Diazatetracyclo[8.7.1.02,7.011,16]octadecane | C15H26N2 | 234.38 |

| Matrine | (6aS,10aS,10bS,10cS)-dodecahydro-1H,5H-dipyrido[2,1-f:3',2',1'-ij] nih.govbiocyclopedia.comnaphthyridin-10-one | C15H24N2O | 248.37 |

| Anagyrine | (1R,5S,13aR)-1,2,3,4,5,6-Hexahydro-5,13-methanopyrido[1,2-a] nih.govacs.orgdiazocino[3,4-b]indol-8(13H)-one | C15H20N2O | 244.33 |

Chirality and Stereochemistry of the Cytisine Scaffold

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the chemistry of natural products. libretexts.orgyoutube.com A molecule with a chiral center, typically a carbon atom bonded to four different groups, can exist as one of two enantiomers (R or S). wikipedia.orglibretexts.org These stereoisomers can have markedly different biological activities. nih.gov

The cytisine scaffold possesses two chiral centers, which dictates its specific three-dimensional shape. researchgate.net The absolute configuration of naturally occurring (-)-cytisine has been determined as (1R,5S) using the traditional numbering system, or (1R,9S) according to IUPAC nomenclature. nih.govresearchgate.net This specific spatial arrangement of atoms is crucial for its interaction with biological targets like nAChRs. researchgate.net The rigid, stereochemically defined structure of cytisine ensures a precise orientation of its key binding features, such as the hydrogen bond donor (the secondary amine) and the hydrogen bond acceptor (the carbonyl oxygen of the pyridone ring). acs.org Any change to the stereochemistry at these chiral centers would result in a different molecule with altered properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDMIQCYQALKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(C1)C3CCCC(=O)N3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18161-95-0 | |

| Record name | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18161-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources within the Fabaceae Family

Cytisine (B100878) is primarily found in members of the Fabaceae (or Leguminosae) family, commonly known as the legume, pea, or bean family. chemicalbook.comguidechem.comnih.gov This large and economically important family of plants is a rich source of diverse alkaloids, with cytisine being a notable example. The compound is also reported in Gymnocladus of the subfamily Caesalpinioideae. wikipedia.org

Within the Fabaceae family, cytisine has been identified in several genera. These include, but are not limited to, Laburnum, Cytisus, Genista, Sophora, Thermopsis, Anagyris, and Retama. wikipedia.orgmdpi.com

Specific species that have been documented as sources of cytisine include:

Laburnum anagyroides (Golden Rain acacia): The seeds of this species are a particularly well-known source for the extraction of cytisine. wikipedia.orgresearchgate.net

Laburnum alpinum nih.govnih.gov

Laburnum watereri nih.govnih.gov

Cytisus laburnum chemicalbook.comguidechem.com

Genista germanica nih.govnih.gov

Genista tinctoria nih.govnih.gov

Sophora chrysophylla (Māmane) wikipedia.org

Sophora alopecuroides nih.gov

Thermopsis lanceolata chemicalbook.com

Maackia tenuifolia nih.gov

Localization within Plant Tissues

Cytisine is not uniformly distributed throughout the plant. Research has shown that the concentration of the alkaloid can vary significantly between different plant parts. It is commonly found to be concentrated in the seeds. guidechem.comnih.govwikipedia.orgresearchgate.net

Studies have also detected cytisine in other tissues, including the leaves and cortex. mdpi.com A comparative analysis of Laburnum anagyroides revealed the highest concentration of cytisine in the seeds, followed by the leaves, with the lowest concentration found in the cortex. mdpi.com Similarly, in Laburnum watereri, a very high content of cytisine was found in the seeds. mdpi.com However, in Laburnum alpinum, a high concentration of the alkaloid was determined in the leaves. mdpi.comnih.gov This indicates that while seeds are often a primary site of accumulation, other tissues can also serve as significant reservoirs of the compound depending on the specific plant species. mdpi.com

Extraction Techniques and Purification Processes

A variety of methods have been developed for the isolation of cytisine from plant material, ranging from traditional solvent extraction to more advanced chromatographic techniques.

A prevalent method involves the extraction of milled plant material, often seeds, using a lower alcohol such as methanol (B129727) or ethanol, which has been acidified with a mineral acid like hydrochloric or sulfuric acid to a pH range of 1.5-3.5. google.comgoogle.comwipo.int The resulting alcohol-aqueous extract is then concentrated under vacuum to remove the alcohol. google.comwipo.int This acidic concentrate is washed with a non-polar solvent like chloroform (B151607) or methylene (B1212753) chloride to remove impurities. google.com Following this purification step, the aqueous solution is made alkaline (pH 9-12) with a base such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. google.comgoogle.com The cytisine is then extracted from this alkaline solution using an organic solvent, for example, chloroform or methylene chloride. google.comgoogle.com The final steps involve evaporating the organic solvent and inducing crystallization of the cytisine using a solvent like acetone (B3395972) or ethyl acetate (B1210297) to yield a product with high purity. google.comgoogle.com

Other extraction techniques have also been explored. One method employs vegetable oil, specifically rapeseed oil, to selectively extract cytisine from an alkaline aqueous extract of the plant material. google.com This method is noted for its ability to separate cytisine from other alkaloids like N-methylcytisine. google.com Additionally, techniques such as ultrasonic extraction have been utilized, where pulverized plant samples in a solvent are subjected to ultrasonication to facilitate the release of the alkaloids. bibliotekanauki.pl

For the analysis, separation, and purification of cytisine, various chromatographic methods are employed. High-performance liquid chromatography (HPLC) is a common analytical technique. mdpi.comnih.gov Due to the polar nature of cytisine, methods like hydrophilic interaction chromatography (HILIC) and ion-exchange chromatography (IEC) have been shown to be particularly effective for retention and separation. nih.govbohrium.comresearchgate.net

Synthetic Methodologies of Cytisine and Its Derivatives

Total Synthesis Strategies for the Cytisine (B100878) Core

The construction of the characteristic tricyclic framework of cytisine has been approached through several strategic disconnections. These strategies often involve the sequential or convergent assembly of the pyridone and piperidine (B6355638) rings.

Ring Closure Approaches

Ring closure reactions are pivotal in the formation of the cyclic systems within cytisine. One notable strategy involves a ring-closure metathesis (RCM) to form the A ring of the cytisine skeleton. datapdf.com This approach has been successfully utilized in the total enantioselective synthesis of (-)-cytisine. datapdf.com

Another significant ring-closure method is the intramolecular α-arylation of a lactam, mediated by a palladium catalyst. This key step facilitates the rapid assembly of the tricyclic core of the lupin alkaloids, including cytisine. rsc.org The process involves the N-selective alkylation of a 6-bromopyridone followed by the Pd(0)-mediated intramolecular cyclization. rsc.org

Metal-catalyzed aryl cross-coupling reactions have also enhanced synthetic pathways to the cytisine core. datapdf.com These methods, along with strategies like intermolecular 1,6-nucleophilic addition, have provided efficient means to link the A and C rings before the final closure of ring B. datapdf.com

Chiral Pool Syntheses

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials to achieve the synthesis of a target molecule. This strategy is particularly effective when the starting material bears a structural resemblance to a portion of the target.

In the context of cytisine synthesis, one enantioselective route utilizes the chiral pool. datapdf.com Specifically, the commercially available trans-L-hydroxyproline methyl ester has been employed as the chiral starting block. datapdf.com The key transformation in this synthesis was a samarium-mediated ring expansion of a proline derivative to form a crucial piperidinone intermediate. datapdf.com This approach highlights the utility of amino acids from the chiral pool in constructing complex alkaloids. baranlab.org

Microorganism-Assisted Syntheses

The use of microorganisms or their enzymes as biocatalysts represents an environmentally friendly and efficient approach in organic synthesis. researchgate.net This methodology, often termed "bioinspired fabrication," can offer high selectivity and operate under mild reaction conditions, reducing the need for toxic reagents and high energy consumption. researchgate.netrepec.org Microorganisms are known to be capable of concentrating and reducing metal ions, which can then act as catalysts. researchgate.netrepec.org

While microorganism-assisted synthesis is a powerful tool in the fabrication of nanoparticles for various catalytic applications, specific examples of its direct application in the total synthesis of the cytisine core are not extensively documented in the reviewed literature. researchgate.netrepec.org However, the general principles of biocatalysis suggest potential for future development in this area, for instance, in creating chiral intermediates or facilitating specific bond formations in the cytisine framework.

Bispidine Core Construction

A key structural feature of cytisine is the 3,7-diazabicyclo[3.3.1]nonane, or bispidine, core. Several synthetic strategies have focused on the initial construction of this bicyclic system, which is then elaborated to complete the cytisine structure.

One such approach involves a six-step synthesis of (±)-cytisine, commencing with the formation of the bispidine core. acs.orgcapes.gov.brnih.gov A pivotal step in this strategy is the lithiation-transmetalation-allylation of an N-Boc-bispidine. acs.orgcapes.gov.brnih.gov The synthesis begins with the preparation of N-Boc-bispidine from N-Boc-piperidone through a double Mannich reaction followed by carbonyl group removal. acs.org This bispidine intermediate is then allylated, and the synthesis is completed by a Pd/C-mediated dihydropyridone oxidation and N-debenzylation process. acs.orgcapes.gov.brnih.gov This route is notable as it is the first to construct the bispidine core prior to the pyridone elaboration. acs.org

Asymmetric Synthesis and Stereocontrol

Achieving stereocontrol is a critical challenge in the synthesis of natural products like cytisine, which possesses a defined three-dimensional structure. Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule.

Enantioselective Pathways

Enantioselective synthesis of cytisine has been successfully achieved through various pathways, ensuring the production of the desired stereoisomer.

One of the first total enantioselective syntheses of (-)-cytisine employed a ruthenium-catalyzed ring-closure metathesis (RCM) as the key step. This approach starts from a readily available chiral building block, cis-piperidine-3,5-dimethanol monoacetate, and is suitable for obtaining either enantiomer of the target compound.

The use of chiral auxiliaries is another established method for inducing asymmetry. uvic.catcichemicals.com In this strategy, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. uvic.ca After the desired stereocenter has been created, the auxiliary is removed. While a general and powerful strategy in asymmetric synthesis, specific applications of removable chiral auxiliaries in the total synthesis of cytisine are part of the broader toolkit available to synthetic chemists.

The following table summarizes the key features of the discussed synthetic strategies for cytisine.

| Synthetic Strategy | Key Features | Starting Materials (Examples) |

| Ring Closure Approaches | Ring-closure metathesis (RCM), Intramolecular α-arylation of a lactam. datapdf.comrsc.org | Diene-substituted piperidine derivatives, N-alkylated 6-bromopyridones. datapdf.comrsc.org |

| Chiral Pool Syntheses | Utilization of enantiomerically pure natural products. datapdf.com | trans-L-hydroxyproline methyl ester. datapdf.com |

| Bispidine Core Construction | Initial formation of the bispidine skeleton followed by elaboration. acs.orgcapes.gov.brnih.gov | N-Boc-piperidone. acs.org |

| Enantioselective Pathways | Ruthenium-catalyzed RCM, use of chiral building blocks. | cis-piperidine-3,5-dimethanol monoacetate. |

Diastereoselective Reductions

The diastereoselective reduction of cytisine and its derivatives is a key strategy for accessing specific stereoisomers. For instance, the reduction of (-)-cytisine can yield tetrahydrodeoxocytisine. datapdf.com In the synthesis of cytisine analogues, the reduction of precursor molecules often requires careful control to achieve the desired diastereoselectivity. One study reported that the reduction of an ester intermediate with lithium aluminum hydride (LiAlH₄) at -20 °C was necessary to obtain the desired alcohol, as reduction at room temperature led to an over-reduced methyl derivative. nih.gov Another approach involved the catalytic asymmetric reduction of a dehydropiperidone precursor, although the enantiomeric excess achieved was modest. datapdf.com The reduction of dinitro compounds in the synthesis of cytisine analogues has also been explored, leading to the formation of hydroxylamines and sulfides under specific conditions. rsc.org

A notable example of diastereoselectivity is observed in the unusual nitrogen-to-carbon acyl migration that occurs when N-propionyl cytisine is treated with lithium diisopropylamide (LDA), leading to the formation of (-)-N-benzyl 6α-propionyl cytisine with high diastereoselectivity. researchgate.net

| Precursor | Reducing Agent/Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| Ester Intermediate | 1M LiAlH₄ in THF, -20 °C | Alcohol Derivative | Temperature control is crucial to prevent over-reduction. | nih.gov |

| Dehydropiperidone | Ru[(R,R)-Me-DUPHOS]cod·BF₃ | Piperidone | Achieved a 24% enantiomeric excess. | datapdf.com |

| Dinitro Compound | Tributylstannane | Hydroxylamines | Low yield of the desired products. | rsc.org |

| N-propionyl cytisine | LDA | (-)-N-benzyl 6α-propionyl cytisine | Demonstrates an unusual diastereoselective N-to-C acyl migration. | researchgate.net |

Derivatization Strategies of the Cytisine Scaffold

The chemical modification of the cytisine scaffold has been extensively explored to generate a diverse range of derivatives. lifechemicals.com These strategies target different positions of the molecule, including the nitrogen atom and the pyridone ring, to introduce various functional groups and modulate its properties. lifechemicals.comnih.gov

N-alkylation and N-acylation of the secondary amine in the cytisine structure are common derivatization strategies. lifechemicals.comnih.gov These reactions allow for the introduction of a wide variety of substituents at the nitrogen atom. lifechemicals.comnih.gov For example, N-arylalkyl and N-aroylalkyl cytisines have been synthesized and evaluated for their binding to nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov The benzyl (B1604629) group has been used as a protecting group for the amine function during the total synthesis of cytisine. datapdf.com The synthesis of N-acyl/sulfonyl derivatives of cytisine and its halogenated analogues has also been reported. researchgate.net

The pyridone ring of cytisine is another key site for chemical modification. nih.gov Strategies for modifying this ring include the introduction of substituents at various positions. For instance, 9- and 11-substituted cytisines have been prepared through halogenation reactions. datapdf.com The introduction of a hydroxymethyl group at the 10-position has also been achieved. nih.gov Furthermore, a novel N-acyl migration reaction has been reported to enable substitution at the 6-position. nih.gov

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been applied to cytisine derivatives. lifechemicals.comlibretexts.orglibretexts.org N-alkyl and N-acyl derivatives of (-)-cytisine can act as dienes in [4+2] cycloaddition reactions with N-substituted maleimides, yielding biologically active compounds. lifechemicals.com This approach allows for the construction of more complex polycyclic structures based on the cytisine scaffold. lifechemicals.comnih.govyoutube.com

Electrophilic substitution reactions provide another avenue for functionalizing the electron-rich pyridone ring of cytisine. datapdf.com Aminomethylation has been used to introduce aminoalkyl groups onto the cytisine scaffold, which can then be further modified. datapdf.com For example, reaction of an amino derivative with methyl glyoxylate (B1226380) followed by acylation can lead to intramolecular cyclization. datapdf.com These reactions highlight the reactivity of the pyridone nucleus towards electrophiles. datapdf.comyoutube.com

The introduction of heteroatoms such as halogens and sulfur into the cytisine structure has been shown to significantly influence its properties. nih.govresearchgate.net Halogenation of the pyridone ring at the 9- and 11-positions is a well-established modification. datapdf.com For example, 9-bromocytisine can be prepared and subsequently used in palladium-mediated coupling reactions to introduce other functional groups. nih.govnih.gov The synthesis of thiocytisine, where the carbonyl oxygen of the pyridone ring is replaced by sulfur, has also been reported. nih.gov Direct thionation using Lawesson's reagent is an effective method for synthesizing thio analogues of cytisine derivatives. researchgate.net

| Strategy | Position(s) Modified | Reagents/Conditions | Resulting Derivatives | Reference |

|---|---|---|---|---|

| N-Alkylation/N-Acylation | N-12 | Alkyl halides, acyl chlorides | N-arylalkyl, N-aroylalkyl, N-acyl/sulfonyl cytisines | lifechemicals.comnih.govresearchgate.net |

| Pyridone Ring Modification | C-6, C-9, C-10, C-11 | Halogenating agents, borane (B79455) reduction, LDA | Halogenated, hydroxylated, and other substituted cytisines | datapdf.comnih.gov |

| Diels-Alder Reaction | Pyridone ring (as diene) | N-substituted maleimides | Polycyclic adducts | lifechemicals.com |

| Electrophilic Substitution | Pyridone ring | Formaldehyde/amine (aminomethylation) | Aminomethylated cytisines | datapdf.com |

| Heteroatom Introduction | Pyridone ring | Halogenating agents, Lawesson's reagent | Halogenated cytisines, thiocytisine | datapdf.comnih.govnih.gov |

Biocatalytic Approaches in Cytisine and Analog Synthesis

The intricate, bridged tricyclic structure of cytisine presents significant challenges for stereocontrolled synthesis. Biocatalytic methods have been instrumental in overcoming some of these hurdles, particularly in establishing the correct stereochemistry of precursors and in the specific modification of the final molecule.

One of the notable applications of biocatalysis in the synthesis of (-)-cytisine involves the use of lipases for the desymmetrization of prochiral intermediates. In a key step of an asymmetric synthesis, Pseudomonas fluorescens lipase (B570770) (PPL) was employed for the enzymatic desymmetrization of a cis-diol. researchgate.net This reaction proceeds via a highly enantioselective monoacetylation, affording a chiral monoacetate precursor with excellent optical purity, which is crucial for the subsequent construction of the cytisine framework. The lipase selectively acylates one of the two enantiotopic hydroxyl groups of the prochiral diol, effectively breaking the symmetry and installing the desired chirality.

Another significant biocatalytic transformation related to cytisine is its N-methylation to produce N-methylcytisine, a naturally occurring derivative. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:cytisine N-methyltransferase. nih.gov This enzyme has been identified in crude preparations from Laburnum anagyroides plants and cell cultures of Laburnum alpinum and Cytisus canariensis. nih.gov The transferase facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the secondary amine of the cytisine ring system. nih.gov

Detailed studies of this N-methyltransferase have revealed its substrate specificity and optimal reaction conditions. The enzyme exhibits a high affinity for cytisine, with an apparent K_m value of 60 µmol·L⁻¹. nih.gov It also shows a clear pH optimum at 8.5 and is activated by dithioerythritol, while being inhibited by thiol reagents and certain metal ions like Fe²⁺ and Fe³⁺. nih.gov

The application of biocatalysis extends to the synthesis of various piperidine and pyridone-based alkaloids that share structural motifs with cytisine. For instance, lipases such as lipase AK and lipases from Candida antarctica (CALB) and Aspergillus niger have been utilized in the kinetic resolution and desymmetrization of piperidine derivatives, creating valuable chiral building blocks for alkaloid synthesis. Furthermore, oxidoreductases, including cytochrome P450 enzymes, are known to be involved in the biosynthesis of related pyridone alkaloids, performing key oxidative transformations such as ring expansion and hydroxylation. While direct applications of these oxidoreductases in the total synthesis of cytisine are still emerging, they represent a promising area for future synthetic strategies.

The following tables summarize the key findings from research on the biocatalytic approaches used in the synthesis of cytisine and its precursors.

Table 1: Lipase-Catalyzed Desymmetrization in (-)-Cytisine Precursor Synthesis

| Enzyme Source | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas fluorescens lipase (PPL) | cis-3,5-Bis(hydroxymethyl)piperidine derivative | Monoacetylation | Chiral monoacetate | >98% | researchgate.net |

Table 2: Properties of S-adenosyl-L-methionine:cytisine N-methyltransferase

| Property | Value/Observation | Reference |

| Enzyme Source | Laburnum anagyroides, Laburnum alpinum, Cytisus canariensis | nih.gov |

| Substrate | Cytisine | nih.gov |

| Cofactor | S-adenosyl-L-methionine (SAM) | nih.gov |

| Product | N-methylcytisine | nih.gov |

| Apparent K_m (Cytisine) | 60 µmol·L⁻¹ | nih.gov |

| Apparent K_m (SAM) | 17 µmol·L⁻¹ | nih.gov |

| Optimal pH | 8.5 | nih.gov |

| Activators | Dithioerythritol | nih.gov |

| Inhibitors | Thiol reagents, Fe²⁺, Fe³⁺ | nih.gov |

Advanced Molecular Pharmacology

Molecular Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Tetrahydro-12-methyl-cytisine, a derivative of the natural alkaloid cytisine (B100878), exhibits a significant interaction with nicotinic acetylcholine receptors (nAChRs). These receptors, a family of ligand-gated ion channels, are crucial in various physiological processes within the central and peripheral nervous systems. The interaction of tetrahydro-12-methyl-cytisine with these receptors is characterized by its specific binding affinities and functional activities at different nAChR subtypes.

Agonist and Partial Agonist Activities at nAChR Subtypes

Cytisine, the parent compound of tetrahydro-12-methyl-cytisine, is well-documented as a partial agonist at the α4β2 nAChR subtype. nih.govnih.govdrugbank.com This partial agonism means that while it binds to and activates the receptor, it elicits a response that is lower than that of a full agonist like acetylcholine. nih.gov This property is central to its effects, as it can act as a nicotine (B1678760) substitute, occupying the receptors to reduce withdrawal symptoms while not producing the full reinforcing effects of nicotine. drugbank.comnih.gov Studies on cytisine derivatives suggest that modifications to the cytisine structure, such as the N-substitution present in tetrahydro-12-methyl-cytisine, can modulate this activity. While specific functional data for tetrahydro-12-methyl-cytisine is not extensively available, the pharmacology of related compounds indicates that N-substituted cytisines can retain high affinity for nAChRs.

Competitive Receptor Binding Dynamics

Tetrahydro-12-methyl-cytisine, like its parent compound cytisine, is expected to act as a competitive binder at nAChRs. This means it competes with the endogenous neurotransmitter, acetylcholine, as well as other nicotinic agonists like nicotine, for the same binding site on the receptor. The binding site is located at the interface between an α and a non-α (or β) subunit in the extracellular domain of the receptor. By occupying this site, it can prevent or reduce the binding and subsequent activation of the receptor by other agonists. This competitive binding mechanism is fundamental to its potential therapeutic applications, such as in smoking cessation, where it can block nicotine from binding to α4β2 receptors. nih.gov

Binding Affinity Characterization (e.g., Dissociation Constants)

Table 1: Binding Affinity of Cytisine at nAChR Subtypes

| Compound | nAChR Subtype | Dissociation Constant (Ki) |

| Cytisine | α4β2 | ~1 nM |

| Cytisine | α7 | >1 µM |

This table is based on data for the parent compound, cytisine, as specific data for tetrahydro-12-methyl-cytisine is not available.

Modulation of Neurotransmitter Systems at a Molecular Level

The interaction of tetrahydro-12-methyl-cytisine with nAChRs, particularly the presynaptic α4β2 and α7 subtypes, can lead to the modulation of various neurotransmitter systems. Activation of these presynaptic nAChRs can enhance the release of neurotransmitters such as dopamine (B1211576) and serotonin (B10506). nih.govnih.gov Nicotinic agonists are known to facilitate the release of dopamine from striatal nerve terminals, a process that is calcium-dependent. nih.gov

Cytisine itself has been shown to reduce the effects of nicotine on dopamine release in the mesolimbic system. drugbank.comnih.gov As a partial agonist, it can stabilize dopamine levels, preventing the large surges associated with nicotine use while also mitigating the drop in dopamine that occurs during withdrawal. Furthermore, studies have indicated that cytisine can influence the serotonin system, with some research suggesting it may produce antidepressant-like effects by modulating 5-HT1A receptors and brain-derived neurotrophic factor (BDNF) signaling. nih.gov Given its structural similarity, tetrahydro-12-methyl-cytisine is likely to have similar modulatory effects on these key neurotransmitter systems, although the precise molecular mechanisms and the magnitude of these effects would require specific investigation.

Interactions with Other Receptor Systems

While the primary pharmacological target of cytisine and its derivatives is the nAChR family, there is some evidence to suggest that these compounds may interact with other receptor systems. nih.gov Some novel cytisine derivatives have been found to possess biological activities that may be mediated by targets other than nAChRs. nih.gov However, based on the available scientific literature, there is no specific information detailing the interactions of tetrahydro-12-methyl-cytisine with other receptor systems. The focus of research on this class of compounds has overwhelmingly been on their effects at nicotinic acetylcholine receptors.

Structure Activity Relationship Sar Studies

Systematic Structural Modification and Functional Consequence Analysis

Systematic modifications of the cytisine (B100878) scaffold have been crucial in elucidating the key structural features required for potent and selective nAChR activity. The rigid, tricyclic core of cytisine provides a unique template for designing new ligands.

One of the primary sites for modification is the N12 position within the piperidine (B6355638) ring. The introduction of various substituents at this position has profound effects on the compound's pharmacological profile. For example, adding a methyl group to create 12-methylcytisine can modulate its affinity for different nAChR subtypes. Further extension of the alkyl chain or introduction of more complex functionalities at N12 has been a fertile area of investigation.

Another focal point for structural alteration is the pyridone ring . Modifications at positions 3, 4, and 5 of this ring have been shown to influence receptor affinity and selectivity. For instance, the introduction of halogens or other functional groups can alter the electronic distribution and hydrogen-bonding capabilities of the molecule, which are critical for its interaction with the receptor binding site.

The functional consequences of these modifications are typically assessed through binding assays and functional studies on various nAChR subtypes. These studies have revealed that even minor structural changes can lead to significant shifts in a compound's activity, transforming it from a potent agonist to a partial agonist or even an antagonist. This detailed understanding is instrumental in the rational design of novel cytisine derivatives with tailored pharmacological properties.

Influence of Substituent Nature and Position on Receptor Affinity and Selectivity

The nature and position of substituents on the cytisine framework are critical determinants of its affinity and selectivity for different nAChR subtypes. The α4β2 nAChR subtype, which is implicated in nicotine (B1678760) addiction, has been a primary target for many SAR studies of cytisine derivatives.

Modifications at the N12 position have demonstrated a clear impact on α4β2 affinity. While cytisine itself is a potent ligand, the introduction of certain substituents at N12 can either enhance or diminish this affinity. For example, small alkyl groups may be well-tolerated, whereas bulkier groups can lead to a decrease in binding due to steric hindrance.

Substitutions on the pyridone ring have also yielded significant insights. The introduction of halogen atoms, such as bromine or iodine, at the 3- or 5-positions can substantially increase binding affinity for α4β2 nAChRs. This is thought to be due to favorable interactions with specific amino acid residues within the receptor's binding pocket. The electronic nature of these substituents plays a crucial role; electron-withdrawing groups can enhance the hydrogen-bonding capacity of the pyridone nitrogen, strengthening the interaction with the receptor.

The following table summarizes the effects of selected substituents on the affinity of cytisine derivatives for the α4β2 nAChR subtype.

| Compound | Modification | Effect on α4β2 nAChR Affinity |

| Cytisine | Parent Compound | High Affinity |

| 3-Bromocytisine | Bromine at C3 | Increased Affinity |

| 5-Bromocytisine | Bromine at C5 | Increased Affinity |

| N-Methylcytisine | Methyl at N12 | Variable/Slight Decrease |

These findings underscore the importance of a targeted approach to modifying the cytisine structure to achieve desired pharmacological profiles.

Pharmacophoric Requirements for nAChR Binding

The high-affinity binding of cytisine and its derivatives to nAChRs is governed by a specific set of pharmacophoric features. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

For cytisine-based ligands, the key pharmacophoric elements for nAChR binding are:

A basic nitrogen atom: The N12 atom of the piperidine ring is typically protonated at physiological pH. This positively charged center forms a crucial cationic interaction with a conserved aromatic residue (a tryptophan or tyrosine) in the nAChR binding site, mimicking the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine (B1216132).

A hydrogen bond acceptor: The carbonyl oxygen of the pyridone ring acts as a potent hydrogen bond acceptor, forming a hydrogen bond with a donor group on the receptor. This interaction is vital for anchoring the ligand in the binding pocket.

A rigid tricyclic scaffold: The conformationally restrained structure of cytisine pre-organizes the pharmacophoric elements into the correct spatial orientation for optimal receptor binding. This reduces the entropic penalty upon binding, contributing to its high affinity.

The relative distances and orientations of these key features are critical. The specific geometry of the cytisine framework places the basic nitrogen and the hydrogen bond acceptor at a distance that is highly complementary to the nAChR binding site. Any modification that significantly alters this spatial arrangement is likely to reduce binding affinity.

Conformational Flexibility and its Role in Molecular Recognition

While the rigidity of the cytisine scaffold is a key contributor to its high affinity, a degree of conformational flexibility is also important for molecular recognition and adaptation to different nAChR subtypes. The piperidine ring of cytisine can exist in a dynamic equilibrium between different chair and boat conformations.

Understanding the interplay between the rigid framework and the limited conformational flexibility of cytisine derivatives is essential for designing new ligands with improved affinity and selectivity. By strategically modifying the structure to control its conformational preferences, it is possible to develop compounds that are highly specific for a particular nAChR subtype, which is a major goal in the development of new therapeutics.

Biosynthetic Pathways of Cytisine in Plants

Enzymatic Transformations and Precursor Integration

The initial and rate-limiting step in the biosynthesis of cytisine (B100878) and other quinolizidine (B1214090) alkaloids is the decarboxylation of the precursor molecule, L-lysine. rsc.orgnih.gov This reaction is catalyzed by a specific enzyme, leading to the formation of the first key intermediate.

The primary enzymatic transformations are:

Lysine (B10760008) Decarboxylation : The pathway is initiated by the enzyme lysine decarboxylase (LDC) , which is localized in the chloroplasts. nih.gov This enzyme removes the carboxyl group from L-lysine to produce cadaverine (B124047), with the original configuration at the C2 carbon being retained. rsc.org The expression of the gene for LDC is highest in young leaves, which is consistent with the primary site of QA synthesis. nih.govresearchgate.net

Oxidative Deamination : The resulting cadaverine undergoes oxidative deamination, a reaction catalyzed by copper amine oxidase (CuAO) . nih.govresearchgate.net This enzyme converts cadaverine into 5-aminopentanal (B1222117). rsc.org

Cyclization : 5-aminopentanal then spontaneously cyclizes, without direct enzymatic catalysis, to form the Schiff base Δ¹-piperideine, which exists in equilibrium with its open-chain form. rsc.orgnih.gov

Formation of Tricyclic Structure : The subsequent steps, leading from Δ¹-piperideine to the characteristic tricyclic structure of cytisine, are not yet fully elucidated but are believed to involve the condensation of three molecules of cadaverine via the Δ¹-piperideine intermediate. rsc.org

Methylation : The formation of N-methylcytisine occurs after the synthesis of the core cytisine structure. The enzyme S-adenosyl-L-methionine cytisine N-methyltransferase facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of cytisine. datapdf.com This enzymatic activity has been identified in plant cell cultures of Laburnum alpinum and Cytisus canariensis. datapdf.com

Table 1: Key Enzymes in Cytisine Biosynthesis

| Enzyme Name | Precursor | Product | Function |

| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | Catalyzes the initial decarboxylation step. rsc.orgnih.gov |

| Copper Amine Oxidase (CuAO) | Cadaverine | 5-Aminopentanal | Performs oxidative deamination of cadaverine. nih.gov |

| S-adenosyl-L-methionine cytisine N-methyltransferase | Cytisine, SAM | N-Methylcytisine | Catalyzes the final N-methylation of the cytisine ring. datapdf.com |

Intermediate Metabolites in the Biosynthetic Cascade

The pathway from L-lysine to cytisine involves several crucial intermediate compounds. While the early stages are well-defined, the later intermediates leading directly to the tricyclic cytisine skeleton are still under investigation.

The established and proposed intermediates include:

L-Lysine : The primary precursor amino acid from which the entire alkaloid structure is derived. rsc.org

Cadaverine : A five-carbon diamine that is the direct product of lysine decarboxylation. rsc.orgnih.gov It serves as the fundamental building block for the quinolizidine skeleton.

5-Aminopentanal : The product of the oxidative deamination of cadaverine. rsc.org

Δ¹-Piperideine : The cyclic Schiff base formed from the spontaneous cyclization of 5-aminopentanal. rsc.orgnih.gov It is a key branch-point intermediate in the formation of various quinolizidine alkaloids.

Tricyclic and Tetracyclic Intermediates : Further uncharacterized intermediates are formed through the condensation of Δ¹-piperideine units to assemble the final complex ring systems of alkaloids like cytisine and sparteine. rsc.org

Table 2: Intermediate Metabolites in Cytisine Biosynthesis

| Metabolite Name | Formula | Role in Pathway |

| L-Lysine | C₆H₁₄N₂O₂ | Initial precursor molecule. rsc.orgnih.gov |

| Cadaverine | C₅H₁₄N₂ | First key intermediate, formed from L-lysine decarboxylation. rsc.orgnih.gov |

| 5-Aminopentanal | C₅H₁₁NO | Intermediate formed from the oxidation of cadaverine. rsc.org |

| Δ¹-Piperideine | C₅H₉N | Cyclic intermediate formed from 5-aminopentanal. rsc.orgnih.gov |

Advanced Analytical Characterization Techniques

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental in isolating and quantifying "Cytisine, tetrahydro-12-methyl-" from complex matrices. The selection of a specific method is contingent on the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of "Cytisine, tetrahydro-12-methyl-". When coupled with a Diode-Array Detector (DAD), HPLC allows for both quantification and preliminary identification based on the compound's UV-Vis spectrum. The selection of the stationary and mobile phases is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly employed, with mobile phases typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a key parameter to control the ionization state of the analyte and, consequently, its retention time.

| Parameter | Typical Conditions |

| Stationary Phase | C18, C8 |

| Mobile Phase | Acetonitrile/Methanol and Water (with buffer) |

| Detector | Diode-Array Detector (DAD) |

| Wavelength | Dependent on the chromophore of the molecule |

For polar compounds that are weakly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer. This technique is particularly advantageous for the separation of polar alkaloids like "Cytisine, tetrahydro-12-methyl-". The retention mechanism in HILIC is based on the partitioning of the analyte between the aqueous layer on the surface of the stationary phase and the bulk mobile phase.

| Parameter | Typical Conditions |

| Stationary Phase | Silica, Amide, or other polar functionalized phases |

| Mobile Phase | High percentage of organic solvent (e.g., Acetonitrile) with a small percentage of aqueous buffer |

| Detector | DAD, MS |

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. Given that "Cytisine, tetrahydro-12-methyl-" is a basic compound and can exist in a protonated, positively charged form, cation exchange chromatography can be effectively utilized for its separation. The retention of the compound on the stationary phase is influenced by the pH and ionic strength of the mobile phase. A gradient of increasing ionic strength or a pH change is typically used to elute the analyte from the column.

| Parameter | Typical Conditions |

| Stationary Phase | Cation exchange resin |

| Mobile Phase | Aqueous buffer with controlled pH and ionic strength |

| Elution | Gradient of increasing ionic strength or pH change |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and connectivity of "Cytisine, tetrahydro-12-methyl-".

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Cytisine, tetrahydro-12-methyl-". Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms within the molecule, confirming its tetracyclic framework and the position of the methyl group. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide insights into the through-space proximity of protons, which is vital for determining the compound's stereochemistry and preferred conformation in solution.

| Technique | Information Provided |

| ¹H NMR | Chemical shift and coupling constants of protons. |

| ¹³C NMR | Chemical shift of carbon atoms. |

| COSY | Correlation between coupled protons. |

| HSQC | Correlation between protons and their directly attached carbons. |

| HMBC | Correlation between protons and carbons over two or three bonds. |

| NOESY | Through-space proximity of protons, revealing stereochemistry and conformation. |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "Cytisine, tetrahydro-12-methyl-". When coupled with a chromatographic separation method like Liquid Chromatography (LC) or Gas Chromatography (GC), it provides a highly sensitive and selective analytical platform.

LC-MS: Liquid Chromatography-Mass Spectrometry is widely used for the analysis of "Cytisine, tetrahydro-12-methyl-" due to its applicability to a broad range of compounds. The LC system separates the analyte from the matrix, which is then introduced into the mass spectrometer for detection.

GC-MS: Gas Chromatography-Mass Spectrometry can also be employed, often requiring derivatization of the analyte to increase its volatility and thermal stability. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

QTOF-MS: Quadrupole Time-of-Flight Mass Spectrometry offers high-resolution and accurate mass measurements. This capability allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for structural confirmation and identification of unknown related substances.

| Technique | Information Provided |

| LC-MS | Molecular weight and fragmentation pattern of the separated analyte. |

| GC-MS | Molecular fingerprint based on the fragmentation pattern of the (derivatized) analyte. |

| QTOF-MS | High-resolution mass data for elemental composition determination and structural elucidation. |

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. diamond.ac.ukksu.edu.sa This method is indispensable in structural chemistry as it provides conclusive proof of a molecule's structure, including its stereochemistry. For chiral molecules, such as the derivatives of cytisine (B100878), X-ray crystallography is the most reliable method for assigning the absolute configuration of stereocenters. wikipedia.orglibretexts.org Furthermore, it offers detailed insights into the complex network of intermolecular interactions that govern how molecules arrange themselves in the crystal lattice, influencing the material's physical properties. fiveable.memdpi.comrsc.org

While specific crystallographic data for tetrahydro-12-methyl-cytisine is not available in the reviewed scientific literature, extensive studies on the parent compound, cytisine, and its various derivatives provide a robust framework for understanding the key structural features that can be expected. The principles and findings from these related structures offer valuable insights into the determination of absolute configuration and the nature of intermolecular forces.

Absolute Configuration Determination

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. This is typically described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R (rectus) or S (sinister) descriptor to each chiral center. wikipedia.orglibretexts.org X-ray diffraction on a single crystal of an enantiomerically pure compound allows for the determination of this absolute structure through a phenomenon known as anomalous dispersion (or resonant scattering). libretexts.orgnih.gov

The natural alkaloid (-)-cytisine possesses a rigid tricyclic structure with two chiral centers. Its absolute configuration has been established as (1R,9S). nih.gov However, chemical modifications, particularly at the nitrogen atoms, can sometimes lead to changes in the stereochemistry of the molecule. For instance, the arylsulfonation of cytisine has been shown to result in derivatives with an altered configuration of (7R, 9R). This highlights the importance of experimental verification of the absolute configuration for each new derivative.

In the absence of a heavy atom, which enhances anomalous scattering effects, determining the absolute configuration of light-atom molecules like cytisine derivatives can be challenging but is achievable with modern diffractometers and techniques. nih.gov The analysis provides not only the R/S designation but also precise bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is directed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker van der Waals forces, including dipole-dipole and π-π stacking interactions. fiveable.memdpi.comexlibrisgroup.com Understanding this packing is crucial as it dictates properties like solubility, stability, and crystal morphology.

In the crystal structures of cytisine and its derivatives, hydrogen bonding plays a significant role. The parent cytisine molecule, for example, features a hydrogen bond donor (the secondary amine) and an acceptor (the carbonyl oxygen), which participate in forming the crystal lattice.

Studies on various N-substituted cytisine derivatives reveal the importance of other weak intermolecular forces. For example, in the crystal structure of N-arylsulfonyl derivatives of cytisine, weak C—H⋯O hydrogen bonds are instrumental in linking molecules into infinite chains, which is a common motif in their crystal packing. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has shown that H⋯H and H⋯O/O⋯H contacts are among the most significant contributors to the crystal packing in these derivatives.

Crystallographic Data for a Cytisine Derivative

As a representative example, the crystallographic data for N-(2-oxo-2H-chromen-3-carbonyl)cytisine is presented below. This data illustrates the type of detailed structural information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C21H18N2O4 |

| Formula Weight | 362.38 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.6521(3) |

| b (Å) | 9.2154(3) |

| c (Å) | 11.0289(4) |

| α (°) | 90 |

| β (°) | 98.599(2) |

| γ (°) | 90 |

| Volume (ų) | 869.69(5) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.385 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic structure, geometry, and reactivity of molecules. For cytisine (B100878) analogs, these studies are pivotal in understanding their intrinsic properties that govern biological activity.

Density Functional Theory (DFT) is a robust computational method used to study the electronic properties of many-body systems. For cytisine and its derivatives, DFT calculations are applied to determine optimized molecular geometries, electronic charge distributions, and spectroscopic properties. rsc.org These calculations often utilize functionals like B3LYP with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. rsc.org

DFT studies help in calculating key quantum chemical descriptors that are often used in further modeling, such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons and its chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack, which is vital for understanding ligand-receptor interactions.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, chemical potential, and the electrophilicity index can be derived from DFT calculations, offering insights into the molecule's stability and reactivity. rsc.org

These theoretical calculations provide a foundational understanding of the molecule's characteristics before proceeding to more complex simulations like docking or QSAR.

The biological activity of a flexible molecule is intrinsically linked to its three-dimensional conformation. Computational methods are used to explore the conformational energy landscape of cytisine derivatives to identify low-energy, stable conformers and the energy barriers separating them.

A detailed structural study of cytisine using high-resolution rotational spectroscopy, complemented by computational chemistry, has revealed the existence of two primary conformers: one with an axial arrangement of the piperidinic N-H group and another with an equatorial arrangement. nih.gov Unexpectedly, the axial conformer was found to be the predominant and more stable form. nih.gov This stability is attributed to a stabilizing intramolecular hydrogen bond between the piperidine (B6355638) N-H group and the nitrogen atom of the pyridone ring (NH···N). nih.gov This interaction is critical as the axial conformation presents the most favorable position for protonation, a key step in the activation of cytisine for binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Understanding these conformational preferences and the energy barriers between them is essential for explaining the molecule's interaction with its biological target.

Table 1: Conformational Properties of Cytisine

| Property | Finding | Significance | Reference |

| Dominant Conformer | Axial N-H arrangement | Contradicts typical piperidine structures where equatorial is favored. | nih.gov |

| Stabilizing Force | Intramolecular NH···N hydrogen bond | Justifies the unexpected stability of the axial conformer. | nih.gov |

| Biological Implication | Favorable protonation site | The axial form is pre-organized for receptor binding and activation. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in screening virtual libraries of compounds and prioritizing synthesis efforts.

QSAR studies on cytisine derivatives have utilized various modeling techniques to predict biological activity. Both linear methods, like Partial Least Squares (PLS), and more complex non-linear approaches have been applied. Recently, advanced non-linear methods using artificial intelligence, such as deep learning (DL), have shown high performance. researchgate.net For instance, a DL-based QSAR method known as DeepSnap-DL has been used to create predictive models for cytisine derivatives. researchgate.net This approach extracts features from images generated from the 3D chemical structures, representing a novel analytical system. researchgate.net Such models have been successfully used to screen virtual libraries of cytisine derivatives to identify potential antibacterial agents against resistant E. coli strains and antifungal agents against Candida spp. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the biological activity of a set of molecules and their 3D properties. nih.gov These techniques require the structural alignment of the molecules and generate a 3D grid where steric and electrostatic fields are calculated. By relating these fields to biological activity, 3D-QSAR provides a visual representation of which spatial regions are favorable or unfavorable for activity, guiding molecular modifications. For classes of compounds like cytisine derivatives, 3D-QSAR models can be built to develop pharmacophore hypotheses, which define the essential 3D arrangement of chemical features necessary for biological activity. nih.gov These pharmacophore models are then used for virtual screening of chemical databases to find new, structurally diverse compounds with the desired activity profile. nih.gov

Table 2: QSAR Modeling Approaches for Cytisine Derivatives

| Modeling Approach | Description | Application Example | Reference |

| Deep Learning (DL) | A non-linear QSAR method using neural networks. DeepSnap-DL uses 3D structural images as input. | Predicting antibacterial and antifungal activity of cytisine-containing compounds. | researchgate.net |

| 3D-QSAR | Relates 3D molecular fields (steric, electrostatic) to biological activity to generate pharmacophore models. | Used to design and screen for new potent compounds by identifying key structural features for activity. | researchgate.netnih.gov |

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. texilajournal.com It is widely used to understand the molecular basis of ligand-receptor interactions and to screen for potential drug candidates.

For cytisine and its derivatives, including N-methylcytisine, molecular docking studies have been crucial in elucidating their interactions with various subtypes of nicotinic acetylcholine receptors (nAChRs), their primary biological targets. nih.govnih.gov These simulations place the ligand into the receptor's binding site, and a scoring function is used to estimate the binding affinity.

Studies integrating molecular dynamics simulations with docking have provided detailed insights into the critical interactions that define the agonist profile of cytisine analogs at the α4β2 nAChR. biorxiv.orgresearchgate.net Key interactions often involve:

Hydrogen Bonding: The protonated nitrogen of the ligand typically forms a crucial hydrogen bond with the backbone carbonyl of a tryptophan residue in the binding pocket (e.g., TrpB). Other hydrogen bonds can form with residues like α4T139 and α4T183. biorxiv.org

Cation-π Interactions: A conserved interaction between the ligand's cationic center and the electron-rich aromatic face of a key tryptophan residue (TrpB) is a hallmark of nAChR agonist binding.

Hydrophobic and van der Waals Interactions: The ligand's scaffold fits into a pocket lined with aromatic residues, including TyrA and TrpD, forming extensive favorable contacts. biorxiv.org

Mutagenesis studies combined with computational simulations have highlighted the importance of specific residues, such as β2S133, in defining the functional efficacy of ligands like varenicline, a close analog of cytisine. biorxiv.org These simulations reveal how subtle changes in the ligand structure can alter the network of interactions within the binding site, leading to significant differences in receptor subtype selectivity and functional activity. biorxiv.orgnih.gov

Table 3: Key Amino Acid Interactions for Cytisine Analogs at the α4β2 nAChR Binding Site

| Interaction Type | Interacting Residue(s) | Role in Binding | Reference |

| Hydrogen Bonding | TrpB (backbone), α4T139, α4T183, β2S133 | Anchors the ligand in the binding pocket; contributes to specificity and efficacy. | biorxiv.org |

| Cation-π Interaction | TrpB (aromatic face) | Essential for binding of the cationic agonist to the aromatic box. | biorxiv.org |

| Hydrophobic Contact | TyrA, TrpD | Stabilizes the ligand within the binding site through van der Waals forces. | biorxiv.org |

Strategic Development of Cytisine Analogues

Design Principles for Modulating Receptor Subtype Selectivity

The primary goal in designing cytisine (B100878) analogues is to achieve greater selectivity for specific nAChR subtypes, which is crucial for developing targeted therapies with fewer side effects. nih.gov Modifications have largely centered on the pyridone ring and the alicyclic nitrogen at position 3. nih.gov

Key design strategies include:

Substitution at the C-10 Position: The introduction of substituents at the C-10 position of the cytisine molecule has emerged as a particularly effective strategy for enhancing selectivity. For instance, the synthesis of 10-methyl and 10-hydroxymethyl derivatives has been shown to yield compounds with a significantly improved selectivity for the α4β2 subtype over the α3β4 subtype. nih.govgoogle.comnih.gov The 10-methyl derivative, in particular, demonstrated an affinity ratio of α3β4/α4β2 greater than 3000-fold, marking it as one of the most selective cytisine analogues reported. nih.gov These analogues, however, were found to be weak antagonists at the α4β2 nAChR subtype. nih.gov

Substitution at the C-9 Position: Modifications at the C-9 position have also been explored. The 9-vinyl derivative, for example, was found to have a functional activity profile very similar to that of cytisine. nih.govnih.gov Palladium-mediated coupling reactions have been utilized to introduce substituents at this position. capes.gov.br

N-Substitution: The introduction of various substituents on the basic nitrogen of cytisine has been investigated to alter its pharmacological effects. nih.gov

These targeted modifications are guided by the understanding that different nAChR subtypes are implicated in a range of physiological and pathological processes. nih.gov For example, α4β2 receptors are known to be involved in nicotine (B1678760) dependence and antinociception. nih.gov By fine-tuning the structure of cytisine, researchers aim to develop ligands that can selectively target these receptors. nih.govnih.gov

Synthesis of Novel Structural Scaffolds Inspired by Cytisine

The rigid, tricyclic structure of cytisine has inspired the synthesis of entirely new chemical scaffolds, moving beyond simple functional group modifications. rsc.org These efforts aim to create novel compounds for drug discovery and biological screening.

Key Synthetic Approaches:

Simplified Analogues: One approach involves the synthesis of simplified cytisine analogues. For example, deleting the C-1/C-13 bond in cytisine results in a more flexible bicyclic structure. nih.gov

Intramolecular Arylation: A key step in some total syntheses of (±)-cytisine involves a Palladium(0)-mediated intramolecular α-arylation of a lactam, which facilitates the rapid assembly of the tricyclic core. rsc.org

Ring-Closing Metathesis (RCM): Novel spiro scaffolds inspired by bioactive natural products have been designed and synthesized using RCM as a crucial step. nih.gov

Bromine-Mediated Cyclization: A bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate has been used to achieve the synthesis of a 1,8-diazaspiro[4.5]decane scaffold. nih.gov

These synthetic strategies have led to the creation of diverse compound libraries based on the cytisine framework, providing a rich source of molecules for further pharmacological evaluation.

Conjugation with Other Bioactive Entities for Hybrid Structures

To create multifunctional molecules, cytisine has been conjugated with other bioactive entities, resulting in hybrid structures with potentially novel properties. A notable example is the synthesis of cytisine-squaramide conjugates. mdpi.comresearchgate.netnih.gov

Squaric acid derivatives are known for a variety of biological activities, and their conjugation with cytisine offers a pathway to new bifunctional compounds. mdpi.comnih.gov The synthesis typically involves the reaction of a cytisine monosquarate with various amines, such as ammonia, propargylamine, and morpholine, leading to the formation of novel cytisine-squaramide conjugates. mdpi.comresearchgate.netnih.gov Additionally, squaramides containing two cytisine moieties have been synthesized. mdpi.comresearchgate.netnih.gov These hybrid structures have been thoroughly characterized using various spectroscopic and analytical techniques, including mass spectrometry, FT-IR, NMR, and single-crystal X-ray diffraction. mdpi.comnih.gov

The development of these hybrid structures opens up possibilities for exploring new therapeutic applications by combining the nicotinic receptor activity of cytisine with the properties of the conjugated molecule. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers determine the structural conformation of cytisine, tetrahydro-12-methyl- using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals. Compare shifts with cytisine derivatives to confirm methylation and hydrogenation .

- X-ray Crystallography : Crystallize the compound and analyze diffraction patterns to resolve spatial arrangements. Reference databases like the Cambridge Structural Database for validation .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and compare fragmentation patterns with predicted structures.

Q. What are the established protocols for synthesizing cytisine, tetrahydro-12-methyl- and ensuring purity?

- Methodological Answer :

- Synthetic Routes : Optimize reductive amination or catalytic hydrogenation of cytisine derivatives. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization. Validate purity via HPLC (≥95% purity threshold) .

- Characterization : Combine NMR, MS, and elemental analysis to confirm identity. Cross-reference synthetic intermediates with literature .

Q. How do researchers assess the binding affinity of cytisine, tetrahydro-12-methyl- to α4β2-nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]-epibatidine or [³H]-cytisine as radioligands in competitive binding experiments. Calculate inhibition constants (Ki) using the Cheng-Prusoff equation .

- Cell-Based Assays : Transfect HEK-293 cells with human α4β2-nAChRs. Measure fluorescence or electrophysiological responses to quantify receptor activation .

- Data Interpretation : Compare Ki values with cytisine (Ki = 0.45 nM) to evaluate methylation/hydrogenation effects on affinity .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the pharmacokinetic profile of cytisine, tetrahydro-12-methyl- in preclinical models?

- Methodological Answer :

- In Vivo Studies : Administer the compound intravenously/orally to rodents. Collect plasma samples at timed intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). Use LC-MS/MS to quantify concentrations .

- Pharmacokinetic Parameters : Calculate bioavailability (AUC), half-life (t₁/₂), and clearance (CL) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) .

- Tissue Distribution : Perform autoradiography or tissue homogenization to assess brain penetration and organ-specific accumulation .

Q. How can conflicting data on the efficacy of cytisine analogs be resolved in meta-analyses?

- Methodological Answer :

- Systematic Review Framework : Define inclusion/exclusion criteria (e.g., preclinical studies with dose-response data). Use PRISMA guidelines to ensure transparency .

- Statistical Heterogeneity : Apply Cochran’s Q test and I² statistic to quantify variability. Subgroup analyses (e.g., species, dosing regimens) can identify confounding factors .

- Dose-Response Meta-Analysis : Pool EC50 values using random-effects models. Adjust for publication bias via funnel plots or Egger’s regression .

Q. What statistical approaches are recommended for dose-response modeling of cytisine, tetrahydro-12-methyl- in receptor activation studies?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism. Report EC50, Hill slope, and R² values .

- Bootstrap Resampling : Estimate confidence intervals for EC50 to assess robustness, especially with small sample sizes .

- Comparative Analysis : Use ANOVA or Student’s t-test to compare potency with cytisine or other analogs. Correct for multiple comparisons (e.g., Bonferroni) .

Data Presentation Guidelines

-

Tables :

Parameter Cytisine (Reference) Tetrahydro-12-methyl-cytisine Method Used Ki (nM) 0.45 TBD Radioligand assay EC50 (μM) 2.1 TBD Electrophysiology Oral Bioavailability 60% TBD LC-MS/MS -

Figures : Highlight dose-response curves with error bars (SEM) and Hill equation fits. Avoid overcrowding with >3 compounds per graph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.